- Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, a Mechanism-Guided Solution, Journal of the American Chemical Society, 2014, 136(19), 7092-7100

Cas no 918-85-4 (3-Methyl-1-penten-3-ol)

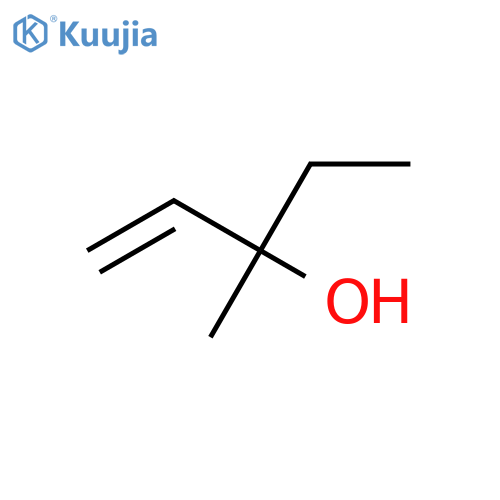

3-Methyl-1-penten-3-ol structure

Nome do Produto:3-Methyl-1-penten-3-ol

3-Methyl-1-penten-3-ol Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Methyl-1-penten-3-ol

- 3-methylpent-1-en-3-ol

- 1-PENTEN-3-OL,3-METHYL

- 2-ethyl-3-buten-2-ol

- 3-methyl-1-pentene-3-ol

- 3-methyl-pent-1-en-3-ol

- 3-methyl-pent-1-en-4-yl-3-ol

- EINECS 213-044-2

- Ethylbutenol

- methyl-ethyl-vinyl-carbinol

- 3-Methyl-1-penten-3-ol (ACI)

- (±)-3-Methylpent-1-en-3-ol

- 1-Ethyl-1-methylallyl alcohol

- 3-Hydroxy-3-methyl-1-pentene

- Methylethylvinylcarbinol

- NSC 128156

- 3-Methyl-penten-(1)-ol-(3) [German]

- 3-Methyl-1-penten-3-ol, 99%

- DTXCID60818486

- AKOS009157020

- CHEBI:88375

- Q27160219

- F87391

- (+/-)-3-METHYL-1-PENTEN-3-OL

- SCHEMBL123229

- ethyl methyl vinyl carbinol

- NS00041614

- 4-01-00-02147 (Beilstein Handbook Reference)

- BRN 1361621

- 918-85-4

- 3-Methyl-penten-(1)-ol-(3)

- (.+/-.)-3-Methyl-1-penten-3-ol

- AI3-25136

- 1-PENTEN-3-OL, 3-METHYL-

- NSC-128156

- DTXSID90870794

- NSC128156

-

- MDL: MFCD00004481

- Inchi: 1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3

- Chave InChI: HFYAEUXHCMTPOL-UHFFFAOYSA-N

- SMILES: OC(CC)(C)C=C

Propriedades Computadas

- Massa Exacta: 100.08900

- Massa monoisotópica: 100.088815

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 7

- Contagem de Ligações Rotativas: 2

- Complexidade: 68.6

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.3

- Superfície polar topológica: 20.2

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 0.838 g/mL at 25 °C(lit.)

- Ponto de Fusão: 22.55°C (estimate)

- Ponto de ebulição: 117-118 °C(lit.)

- Ponto de Flash: 78 °F

- Índice de Refracção: n20/D 1.428(lit.)

- Coeficiente de partição da água: Not miscible or difficult to mix in water. Soluble in alcohol.

- PSA: 20.23000

- LogP: 1.33340

- Solubilidade: Not determined

- Pressão de vapor: 9.4±0.4 mmHg at 25°C

3-Methyl-1-penten-3-ol Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Número de transporte de matérias perigosas:UN 1987 3/PG 3

- WGK Alemanha:3

- Código da categoria de perigo: 10-22

- Instrução de Segurança: S16; S36

- RTECS:SB3495000

-

Identificação dos materiais perigosos:

- Frases de Risco:R; R10; R22

- Grupo de Embalagem:III

- Classe de Perigo:3

- TSCA:Yes

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- Termo de segurança:3

- PackingGroup:III

3-Methyl-1-penten-3-ol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| City Chemical | M1202-25GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 25gm |

$175.16 | 2023-09-19 | |

| 1PlusChem | 1P003K5G-250mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 250mg |

$24.00 | 2025-02-20 | |

| A2B Chem LLC | AB65284-250mg |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 95%+ | 250mg |

$26.00 | 2024-07-18 | |

| 1PlusChem | 1P003K5G-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 1g |

$49.00 | 2025-02-20 | |

| 1PlusChem | 1P003K5G-100mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 100mg |

$17.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842963-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98% | 1g |

¥468.00 | 2024-04-25 | |

| A2B Chem LLC | AB65284-5g |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 98% | 5g |

$195.00 | 2024-07-18 | |

| City Chemical | M1202-5GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 5gm |

$57.76 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231822-4.5 g |

3-Methyl-1-penten-3-ol, |

918-85-4 | ≥95% | 4.5 g |

¥1,279.00 | 2023-07-11 | |

| 1PlusChem | 1P003K5G-5g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 5g |

$160.00 | 2025-02-20 |

3-Methyl-1-penten-3-ol Método de produção

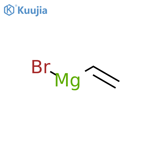

Synthetic Routes 1

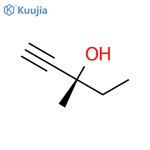

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Cysteamine , Palladium Solvents: Ethanol ; 7 h, 1 bar, rt

Referência

- Hydrogen Bond Network Induced by Surface Ligands Shifts the Semi-hydrogenation Selectivity over Palladium Catalysts, Journal of the American Chemical Society, 2023, 145(18), 10178-10186

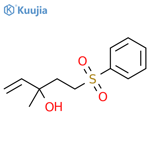

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: CuPd (silica-supported) , Copper, compd. with palladium (2:1) (silica-supported) Solvents: Ethanol

Referência

- Selective Liquid-Phase Semihydrogenation of Functionalized Acetylenes and Propargylic Alcohols with Silica-Supported Bimetallic Palladium-Copper Catalysts, Journal of Organic Chemistry, 2001, 66(5), 1647-1656

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Gold (nitrogen doped carbon bonded) , Carbon nitride (gold bonded) Solvents: Toluene , Water ; 20 min, 1 - 5 bar, 303 K

Referência

- Design of Single Gold Atoms on Nitrogen-Doped Carbon for Molecular Recognition in Alkyne Semi-Hydrogenation, Angewandte Chemie, 2019, 58(2), 504-509

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Cobalt alloy, base, Co 56,Pd 44 Solvents: Ethanol ; 60 min, 1 atm, rt

Referência

- Ultrafine PdCo bimetallic nanoclusters confined in N-doped porous carbon for the efficient semi-hydrogenation of alkynes, Dalton Transactions, 2022, 51(42), 16361-16370

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium , L-Seryl-L-seryl-L-lysyl-L-lysyl-L-serylglycyl-L-seryl-L-tyrosyl-L-serylglycyl-L-… Solvents: Water ; 30 min, 50 kPa, rt

Referência

- Effects of Substrate Molecular Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, Journal of Physical Chemistry C, 2014, 118(5), 2518-2527

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium amalgam Solvents: Methanol

Referência

- Desulfonylation reactions, Organic Reactions (Hoboken, 2008, 72, 367-656

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium alloy, base, Pd 64,Cu 36 Solvents: Ethanol ; 55 min, rt

Referência

- Acceleration of the semi-hydrogenation of alkynes over an N-doped porous carbon sphere-confined ultrafine PdCu bimetallic nanoparticle catalyst, Physical Chemistry Chemical Physics, 2023, 25(5), 4201-4210

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Carbon , Palladium, compd. with zinc (1:1) Solvents: Ethanol ; 50 min, 1 atm, rt

Referência

- Ultrafine PdZn bimetallic nanoparticles anchored on sulfur-doped mesoporous carbon for the partial hydrogenation of alkynols, Catalysis Today, 2022, 405, 405-406

Synthetic Routes 19

Synthetic Routes 20

3-Methyl-1-penten-3-ol Raw materials

3-Methyl-1-penten-3-ol Preparation Products

3-Methyl-1-penten-3-ol Literatura Relacionada

-

Zichao Wei,Hanyi Duan,Gengsheng Weng,Jie He J. Mater. Chem. C 2020 8 15956

-

Tianbin Wu,Tao Jiang,Baoji Hu,Buxing Han,Jinling He,Xiaosi Zhou Green Chem. 2009 11 798

-

Charlotte Wiles,Paul Watts Green Chem. 2012 14 38

-

4. CCCCXLIX.—Properties of conjugated compounds. Part XIV. An examination of the homogeneity of seven monomethyl- and dimethyl-butadienes and the influence of the position of alkyl substitution in these substances on refractivityErnest Harold Farmer,Frank Louis Warren J. Chem. Soc. 1931 3221

-

Shuang Bi,Xiaoyuan Niu,Fan Yang,Ying Xu,Yixin Dai,Ye Liu,Qi Zhou Food Funct. 2022 13 10956

918-85-4 (3-Methyl-1-penten-3-ol) Produtos relacionados

- 505-32-8(Isophytol)

- 2418595-41-0(N-(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl-3-(5-methylthiophen-2-yl)propanamide hydrochloride)

- 727689-17-0(4-(3-chlorobenzenesulfonamido)methyl-N-(pyridin-2-yl)methylbenzamide)

- 104972-21-6(methyl (2S)-2-amino-4-sulfanylbutanoate)

- 4412-93-5(Bakuchicin)

- 1804549-10-7(6-(Aminomethyl)-2,3-dibromo-5-(trifluoromethoxy)pyridine)

- 2171780-74-6(2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)

- 1215876-93-9(4'-Fluoro-3'-(methylthio)acetophenone)

- 2138410-11-2(2-(Azidomethyl)-7-azabicyclo[2.2.1]heptane)

- 959746-05-5(Cis-2-tert-butoxycarbonylaminocyclopent-3-ene-1-carboxylic Acid)

Fornecedores recomendados

BIOOKE MICROELECTRONICS CO.,LTD

Membro Ouro

CN Fornecedor

Reagente

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel